molecular formula C8H5N3 B1622748 2,6-Dicyano-4-methylpyridine CAS No. 21635-92-7

2,6-Dicyano-4-methylpyridine

Cat. No.: B1622748
CAS No.: 21635-92-7
M. Wt: 143.15 g/mol
InChI Key: UDIJBVDRYHKNDU-UHFFFAOYSA-N
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Description

2,6-Dicyano-4-methylpyridine is a heterocyclic compound belonging to the pyridine family. It is characterized by the presence of two cyano groups at the 2 and 6 positions and a methyl group at the 4 position on the pyridine ring. This compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. Its unique chemical structure and biological activity have made it a subject of extensive study.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2,6-Dicyano-4-methylpyridine involves the reaction of 2,6-Pyridinedicarboxaldehyde with potassium carbonate and dimethyl sulfate in acetonitrile. The reaction is typically carried out under heating conditions for about 16 hours . The yield of this reaction is reported to be around 95%.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dicyano-4-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano groups to amine groups.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and other heterocyclic compounds.

Scientific Research Applications

2,6-Dicyano-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dicyano-4-methylpyridine involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic and electrophilic reactions, making the compound versatile in its reactivity. The pathways involved in its action include redox reactions and coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dicyano-4-methylpyridine-2(1H)-thione: This compound has similar structural features but includes a thione group.

    This compound-2(1H)-one: This compound has a ketone group instead of the thione group.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-methylpyridine-2,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-6-2-7(4-9)11-8(3-6)5-10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIJBVDRYHKNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396507
Record name 2,6-DICYANO-4-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21635-92-7
Record name 4-Methyl-2,6-pyridinedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21635-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-DICYANO-4-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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